1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole
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Overview
Description
1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the [3+2] cycloaddition reaction of hydrazine derivatives with β-diketones . This reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as silver or copper . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method is the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This method offers a simple reaction workup and eco-friendly attributes.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine derivatives and transition metal catalysts.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, DMSO
Reduction: Hydrazine derivatives, transition metal catalysts
Substitution: Aryl halides, copper powder, L-(-)-Quebrachitol
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but lacks the trifluoromethyl group.
1-Methyl-3-trifluoromethyl-1H-pyrazole: Contains a methyl group instead of phenyl groups.
3,5-Diphenyl-1H-pyrazole derivatives: Various derivatives with different substituents at positions 1 and 3.
Uniqueness
1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole is unique due to the presence of both phenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
CAS No. |
2730-02-1 |
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Molecular Formula |
C16H11F3N2 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
1,5-diphenyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)15-11-14(12-7-3-1-4-8-12)21(20-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
QSQASSUNYGTMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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